1-[2-(4-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride
Description
1-[2-(4-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride is a synthetic organic compound featuring a piperidine ring linked via an ethyl chain to a pyrrolidinol moiety, with two hydrochloride counterions enhancing its solubility. The dihydrochloride salt form improves aqueous solubility, a critical factor for bioavailability in drug development .
Properties
IUPAC Name |
1-(2-piperidin-4-ylethyl)pyrrolidin-3-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O.2ClH/c14-11-4-8-13(9-11)7-3-10-1-5-12-6-2-10;;/h10-12,14H,1-9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPVIMZAQFPDTLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCN2CCC(C2)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride typically involves the reaction of piperidine derivatives with pyrrolidinol under controlled conditions. One common method includes the hydrogenation of piperidine derivatives followed by cyclization and annulation reactions . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, such as temperature, pressure, and concentration of reactants, to achieve efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophilic reagents like sodium hydroxide, electrophilic reagents like sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[2-(4-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in cellular signaling pathways and enzyme inhibition.
Medicine: Investigated for its therapeutic potential in treating conditions like Alzheimer’s disease and chronic pain.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[2-(4-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural and pharmacological differences between the target compound and related molecules:
Key Differences in Pharmacological Activity
- Receptor Specificity: RS 67333 and RS 39604 () are 5-HT4 receptor ligands, with RS 67333 acting as an agonist.
- Ion Channel Modulation : E-4031 dihydrochloride () blocks hERG channels, a property linked to cardiac arrhythmias. The target compound lacks the sulfonamide group critical for hERG binding, suggesting divergent safety profiles.
- Opioid Activity: Anileridine () highlights how structural variations (e.g., carboxylic acid ester vs. pyrrolidinol) shift activity toward opioid receptors, underscoring the importance of functional groups in target selection.
Physicochemical Properties
- Solubility : Dihydrochloride salts (e.g., target compound, E-4031) generally exhibit higher aqueous solubility than free bases, facilitating parenteral administration .
- Hydrogen Bonding: The hydroxyl group in pyrrolidinol (target compound) may enhance hydrogen bonding compared to non-polar analogs like RS 67333, influencing membrane permeability and CNS penetration.
Biological Activity
1-[2-(4-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride is a compound of significant interest in medicinal chemistry and pharmacology. Its unique structural features, including a piperidine ring and a pyrrolidinol moiety, position it as a potential candidate for various therapeutic applications, particularly in the treatment of neurodegenerative diseases and cancer.
Chemical Structure and Properties
The chemical formula for this compound is . This compound is characterized by its two hydrochloride groups, which enhance its solubility in aqueous environments, making it suitable for various formulations.
The biological activity of this compound is primarily mediated through its interaction with specific receptors and enzymes. It has been shown to modulate various cellular signaling pathways, which can lead to significant physiological effects. Notably, it engages with the urokinase receptor (uPAR), which plays a crucial role in cancer cell invasion and metastasis .
Biological Activities
This compound exhibits several notable biological activities:
- Anticancer Activity : Research indicates that derivatives of pyrrolidinone and piperidinone compounds can inhibit the proliferation of cancer cells, including breast cancer (MDA-MB-231) and pancreatic ductal adenocarcinoma (PDAC) cells. For instance, certain compounds showed significant inhibition of cell invasion and migration .
- Neuroprotective Effects : The compound has been investigated for its potential neuroprotective effects, particularly in models of Alzheimer's disease. Its ability to interact with neurotransmitter systems suggests a role in ameliorating cognitive deficits associated with neurodegeneration.
- Antipsychotic Properties : Similar to other piperidine derivatives, it has shown promise in psychopharmacology, potentially serving as an antipsychotic agent due to its effects on dopaminergic pathways.
Case Studies
Several studies have explored the biological activity of this compound:
- In Vitro Studies : In vitro assays demonstrated that the compound significantly inhibited the activity of matrix metalloproteinase-9 (MMP-9), an enzyme implicated in cancer metastasis. This inhibition was concentration-dependent, suggesting potential therapeutic applications in oncology .
- Cell Proliferation Assays : Compounds similar to this compound have been evaluated for their ability to disrupt cell cycle progression in cancer cells. Results indicated that these compounds could induce apoptosis through mechanisms involving ERK phosphorylation and NF-κB signaling pathways .
Comparative Analysis
The following table summarizes the biological activities and applications of this compound compared to related compounds:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| This compound | Anticancer, Neuroprotective | uPAR inhibition, MMP-9 modulation |
| 1-(4-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride | Cytotoxicity against cancer cell lines | Interaction with multiple cellular pathways |
| 1-[2-(3-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride | Antipsychotic properties | Dopaminergic pathway modulation |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
